7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
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Description
7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.92. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A study on 8-aminoalkyl derivatives of purine-2,6-dione revealed the synthesis of new compounds designed as potential ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), with evaluations indicating their psychotropic activity potential. The study identified specific derivatives displaying anxiolytic and antidepressant properties in vivo models, suggesting the modification of arylalkyl/allyl substituents could lead to the design of new serotonin ligands (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another research explored the analgesic activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, revealing significant analgesic and anti-inflammatory effects. These compounds were found to be more active than acetylic acid in in vivo models, indicating a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antidepressant and Anxiolytic-like Activity
The synthesis and evaluation of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones demonstrated a range of receptor activities, identifying compounds with potent serotoninergic receptor affinities. Preliminary pharmacological in vivo studies highlighted potential antidepressant and anxiolytic agents (Zagórska et al., 2015).
Molecular Interactions in Methylxanthines
A study on methylxanthines, including caffeine and its metabolites, employed NMR-NQR double resonance to explore the interactions in solid state. This investigation provided insights into the pharmacological effects of methylxanthines and highlighted the importance of intra- and intermolecular interactions for their biological activity (Latosinska et al., 2014).
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-14-8-6-7-11-26(14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-9-4-5-10-16(15)22/h4-5,9-10,14H,6-8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHMKGKZAIOYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.